

Application Notes and Protocols for Preparing Competent Cells with Magnesium Chloride

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Magnesium;chloride

Cat. No.: B13753760

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of chemically competent *E. coli* cells using magnesium chloride (MgCl_2), a method widely employed for routine cloning, subcloning, and protein expression experiments.[1] The use of divalent cations like Mg^{2+} is crucial for increasing the permeability of the bacterial cell wall to allow the uptake of foreign DNA.[1][2] This protocol outlines the necessary reagents, step-by-step instructions, and expected outcomes.

Introduction

Chemical competence is the ability of a bacterial cell to take up extracellular DNA from its environment.[3][4] This state can be induced in a laboratory setting by treating cells with divalent cations, such as magnesium (Mg^{2+}) or calcium (Ca^{2+}), which are thought to neutralize the negative charges on both the DNA backbone and the bacterial cell membrane, thereby facilitating DNA binding and uptake.[4][5] The subsequent heat shock step creates a thermal imbalance that is believed to create pores in the cell membrane, allowing the plasmid DNA to enter the cell.[3][5]

This protocol describes a common method utilizing a combination of magnesium chloride and calcium chloride, which has been shown to be effective for preparing competent cells of various E. coli strains.[1][6][7]

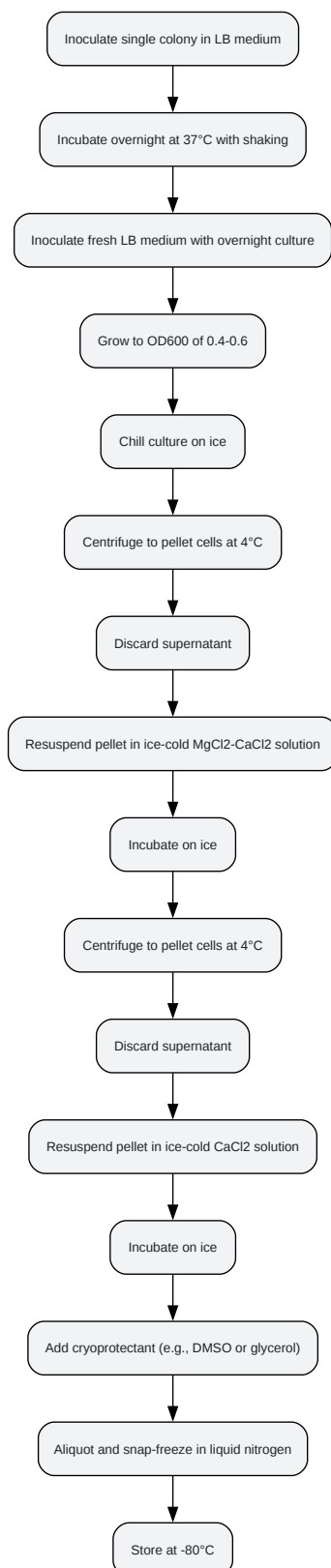
Data Presentation

The transformation efficiency of competent cells is a critical parameter and is influenced by the preparation method and the bacterial strain used. The following table summarizes a comparison of transformation efficiencies obtained using different chemical methods.

Method	E. coli Strain	Transformation Efficiency (CFU/ μ g DNA)	Reference
MgCl ₂ -CaCl ₂	DH5 α	Varies by specific protocol and optimization	[6][7]
MgCl ₂ -CaCl ₂	XL-1 Blue	Varies by specific protocol and optimization	[1][7]
CaCl ₂	SCS110	Effective	[7]
CaCl ₂	TOP10	Effective	[7]
Hanahan's Method	DH5 α	Most Effective	[7]
Hanahan's Method	XL-1 Blue	Most Effective	[7]
Hanahan's Method	JM109	Most Effective	[7]
MgSO ₄	DH5 α	7.3×10^5 - 1.9×10^6	[8]
NaCl	DH5 α	Higher than MgSO ₄	[8]

Note: Transformation efficiency can be highly variable depending on the specific E. coli strain, the plasmid used for transformation, the quality of reagents, and the precise execution of the protocol. The values presented are for comparative purposes.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of chemically competent E. coli cells.

Experimental Protocol

This protocol is adapted from established methods for preparing competent E. coli cells.[1][6][9]

All solutions and materials should be pre-chilled on ice before starting.

Materials and Reagents

- E. coli strain (e.g., DH5 α , XL1-Blue)
- Luria-Bertani (LB) medium
- LB agar plates
- Ice-cold sterile 80 mM MgCl₂, 20 mM CaCl₂ solution
- Ice-cold sterile 0.1 M CaCl₂ solution
- Cryoprotectant: Dimethyl sulfoxide (DMSO) or sterile glycerol
- Sterile microcentrifuge tubes
- Sterile centrifuge tubes (50 mL)
- Spectrophotometer
- Shaking incubator
- Refrigerated centrifuge

Protocol Steps

- Day 1: Starter Culture
 - Inoculate a single, fresh colony of the desired E. coli strain into 5 mL of LB medium in a sterile culture tube.
 - Incubate the culture overnight at 37°C with vigorous shaking (200-250 rpm).[9]

- Day 2: Growth and Harvesting
 - Inoculate 50 mL of fresh LB medium in a 250 mL conical flask with 0.5 mL of the overnight culture (a 1:100 dilution).[6]
 - Incubate the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.6.[3][6] This typically takes 3-4 hours.
 - Once the desired OD₆₀₀ is reached, immediately place the culture flask on ice for 10-20 minutes to chill the cells.[6][10]
 - Transfer the chilled culture to a pre-chilled, sterile 50 mL centrifuge tube.
 - Pellet the cells by centrifugation at 4,100 rpm for 10 minutes at 4°C.[6]
 - Carefully decant and discard the supernatant, being careful not to disturb the cell pellet.
- Day 2: Washing and Competence Induction
 - Gently resuspend the cell pellet in 30 mL of ice-cold MgCl₂-CaCl₂ solution (80 mM MgCl₂, 20 mM CaCl₂).[6] Ensure the pellet is completely resuspended by gentle swirling or pipetting.
 - Centrifuge the cell suspension at 4,100 rpm for 10 minutes at 4°C.[6]
 - Discard the supernatant.
 - Gently resuspend the cell pellet in 2 mL of ice-cold 0.1 M CaCl₂ solution.[6]
 - Incubate the resuspended cells on ice for 15 minutes.[6]
- Day 2: Cryopreservation
 - Add a cryoprotectant to the cell suspension. For example, add 140 µL of DMSO for every 4 mL of cell suspension.[6] Alternatively, add sterile glycerol to a final concentration of 10-15%.
 - Gently swirl to mix and incubate on ice for another 15 minutes.[6]

- Aliquot 50-100 μL of the competent cell suspension into pre-chilled, sterile microcentrifuge tubes.
- Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
- Store the competent cells at -80°C until use.

Transformation Protocol (Heat Shock)

- Thaw a 50 μL aliquot of competent cells on ice.
- Add 1-5 μL of plasmid DNA to the cells and gently mix.
- Incubate the DNA-cell mixture on ice for 30 minutes.
- Heat shock the cells by placing the tube in a 42°C water bath for 45-90 seconds.[10]
- Immediately transfer the tube back to ice for 2 minutes.[10]
- Add 950 μL of pre-warmed SOC or LB medium to the tube.
- Incubate at 37°C for 1 hour with gentle shaking to allow for the expression of antibiotic resistance genes.
- Plate appropriate dilutions of the cell culture on pre-warmed LB agar plates containing the selective antibiotic.
- Incubate the plates overnight at 37°C .
- The following day, count the number of colonies to determine the transformation efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Preparation of XL1-Blue competent cells using MgCl₂ and CaCl₂ \[protocols.io\]](#)
- [2. Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. iitg.ac.in \[iitg.ac.in\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. goldbio.com \[goldbio.com\]](#)
- [6. static.igem.wiki \[static.igem.wiki\]](#)
- [7. A comparison and optimization of methods and factors affecting the transformation of Escherichia coli - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. wjpsonline.com \[wjpsonline.com\]](#)
- [9. static.igem.wiki \[static.igem.wiki\]](#)
- [10. health.uconn.edu \[health.uconn.edu\]](#)
- [To cite this document: BenchChem. \[Application Notes and Protocols for Preparing Competent Cells with Magnesium Chloride\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b13753760/docs#application-notes-and-protocols-for-preparing-competent-cells-with-magnesium-chloride\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)